Ethyl 1H-indazole-5-carboxylate

説明

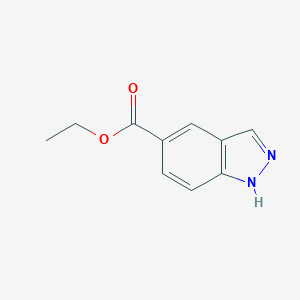

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKABXDPLIJIWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363575 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192944-51-7 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies of Ethyl 1h Indazole 5 Carboxylate and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as an indazole derivative, might interact with a biological target.

Molecular docking studies have been instrumental in predicting the binding affinities of indazole derivatives to a range of biological targets, offering a rationale for their observed biological activities. For instance, derivatives of 1H-indazole have been identified as potent inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor metastasis. nih.gov Docking simulations of the most potent compounds in this class have shown good binding efficiency within the active site of the HIF-1α protein. nih.gov

In the context of cancer therapy, other indazole derivatives have been evaluated for their inhibitory activity against various kinases. A series of 1H-indazole amide derivatives were designed and evaluated for their activity against extracellular signal-regulated kinase1/2 (ERK1/2), with some compounds showing IC50 values in the nanomolar range. nih.gov Similarly, structure-guided drug design led to 1H-indazole derivatives that displayed strong potencies against epidermal growth factor receptor (EGFR) kinases, with IC50 values as low as 5.3 nM. nih.gov Fragment-led de novo design has also yielded 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov

Further studies have explored the potential of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance in cancer. nih.gov Docking models suggest that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets in the enzyme's active site, confirming its role as a key pharmacophore for IDO1 inhibition. nih.gov A study focusing on discoidin domain receptor 1 (DDR1), a target in renal cancer, utilized docking to rank 3-carboxamide indazole derivatives based on their binding energy, expressed in kcal/mol. nih.gov

The table below summarizes the binding affinity data for selected indazole derivatives against their respective biological targets.

| Derivative Class | Biological Target | Predicted/Measured Affinity (IC₅₀) |

| 1H-Indazole Amides | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM nih.gov |

| 1H-Indazole Derivatives | EGFR T790M Kinase | 5.3 nM nih.gov |

| 1H-Indazole Derivatives | EGFR Kinase | 8.3 nM nih.gov |

| 1H-Indazole Derivatives | IDO1 | 5.3 µM nih.gov |

| 1H-Indazole Derivatives | FGFR1-3 | 0.8–90 µM nih.gov |

This table presents a selection of findings from various studies and is for illustrative purposes.

Beyond predicting binding strength, molecular docking elucidates the specific interactions that anchor a ligand within a protein's binding site. For indazole derivatives, these studies have identified crucial interaction motifs responsible for their biological activity.

In the case of IDO1 inhibitors, the docking model revealed that the 1H-indazole core is a novel key pharmacophore. nih.gov Its ability to form effective interactions with the ferrous ion in the heme group, along with interactions within hydrophobic pockets A and B, is critical for inhibitory activity. nih.gov The analysis of structure-activity relationships (SARs) further highlighted that substituents at the 4- and 6-positions of the indazole scaffold play a significant role in modulating IDO1 inhibition. nih.gov

For HIF-1α inhibitors, molecular dynamics (MD) simulations following docking showed that the most potent compound was quite stable in the active site of the protein, interacting with key residues. nih.gov This stability is a key indicator of a strong and effective binding mode. Similarly, for novel 3-carboxamide indazole derivatives targeting DDR1, docking studies were used to understand the ligand-receptor affinity, which is improved by optimizing the geometry of the molecules. nih.gov

These detailed interaction analyses provide a structural framework that is invaluable for designing new, more potent, and selective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a deeper understanding of the intrinsic properties of molecules like Ethyl 1H-indazole-5-carboxylate. These methods are used to study electronic structure, reactivity, and reaction pathways.

Quantum chemical methods are employed to calculate various electronic properties and reactivity descriptors. DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been used to obtain optimized geometries and quantum descriptors for indazole and indole (B1671886) derivatives. nih.govnih.gov These descriptors can include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity.

In one study, the optimized structure and atomic charge distributions of a tetrazole derivative were investigated using DFT and Hartree-Fock theory. researchgate.net The calculations revealed that the exocyclic sulfur atom possessed the highest negative charge, identifying it as the most probable site for protonation, methylation, and coordination with metal ions. researchgate.net Similar calculations on indazole derivatives can pinpoint the most reactive sites, guiding synthetic modifications. For example, understanding the charge distribution on the indazole ring can help predict the regioselectivity of substitution reactions.

Computational methods are powerful tools for elucidating complex reaction mechanisms. A theoretical study on the reaction of NH-indazoles with formaldehyde (B43269) in an acidic medium used DFT calculations (B3LYP/6-311++G(d,p)) to determine the mechanism of N1-CH2OH derivative formation. nih.gov The calculations provided a sound theoretical basis for the experimental observations, explaining why indazole and its 4-, 5-, and 6-nitro derivatives react, while 7-nitro-1H-indazole does not. nih.gov The study concluded that the mechanism involves protonated formaldehyde reacting with the neutral indazole molecule. nih.gov

In another example, a quantum chemical study detailed the one-pot synthesis of pyrrolidinedione derivatives, involving a Michael addition, a Nef-type rearrangement, and cyclization. rsc.org The calculations determined the energy barriers for each step of the reaction, such as a 21.7 kJ mol⁻¹ barrier for the initial addition and a much higher barrier of 197.8 kJ mol⁻¹ for a subsequent proton transfer. rsc.org This type of detailed energetic mapping of a reaction pathway is crucial for optimizing reaction conditions and improving yields, a principle that is directly applicable to the synthesis of complex derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to correlate structural features with inhibitory activity. nih.gov These models generate steric and electrostatic contour maps, which provide a structural framework for designing new, more potent inhibitors by indicating which regions of the molecule are sensitive to steric bulk or electronic changes. nih.gov The study also developed a five-point pharmacophore hypothesis that can be used to screen for or design novel HIF-1α inhibitors. nih.gov

QSAR models have been successfully developed for various other indazole derivatives. A 2D-QSAR model for hexahydro-indazole derivatives as anti-inflammatory agents was created to predict prostaglandin (B15479496) EP1 receptor activity. researchgate.net For a different set of compounds, a QSAR model for anti-mycobacterial activity yielded a statistically significant model (r² = 0.92) and indicated that descriptors like Bromines Count and SA Hydrophilic Area negatively contribute to biological activity. researchgate.net Another QSAR study on indazole derivatives as HMG-CoA reductase inhibitors resulted in a model with good predictive ability (Q² = 0.700), capable of describing 70% of the variance in the experimental activity. researchgate.net

These models are built by calculating a wide range of molecular descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive equation. nih.govnih.gov The statistical quality and predictive power of these models are rigorously tested using cross-validation techniques. researchgate.net The resulting validated models provide crucial structural insights that aid in the rational design of novel indazole derivatives with improved therapeutic profiles. nih.govresearchgate.net

Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. By correlating the structural or physicochemical properties of a series of compounds with their biological activities, QSAR models can forecast the efficacy of unsynthesized analogs, thereby prioritizing synthetic efforts.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize the spatial regions where steric bulk, positive or negative electrostatic charges, and other properties are favorable or unfavorable for biological activity.

A notable 3D-QSAR study on a series of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy, yielded robust predictive models. nih.gov Both Field and Gaussian-based 3D-QSAR models were developed and validated using various statistical metrics generated by the partial least squares (PLS) method. The resulting steric and electrostatic contour maps provide a structural framework that can guide the design of new, more potent HIF-1α inhibitors based on the indazole scaffold. nih.gov

Furthermore, pharmacophore modeling, another predictive technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. From the aforementioned study on HIF-1α inhibitors, a five-point pharmacophore hypothesis, designated as A1D2R3R4R5_4, was generated. This model, which includes features like hydrogen bond acceptors (A), donors (D), and aromatic rings (R), can be used as a 3D query to screen virtual libraries for novel indazole-based compounds with the potential to inhibit HIF-1α. nih.gov

While not focused on indazole-5-carboxylates specifically, a QSAR study on a series of indole derivatives, which share a bicyclic aromatic structure with indazoles, as antifungal agents against Candida albicans provides a concrete example of a predictive equation. nih.gov The developed model, which demonstrated a good correlation between experimental and predicted activities, was expressed as:

pIC50 = -0.126 (± 0.02) GATS8p + 0.287 (± 0.05) HATS3p + 0.179 (± 0.03) MATS5e - 0.148 (± 0.03) R7e+ - 0.201 (± 0.04) G2e + 0.138 (± 0.02) RDF045 + 1.87 (± 0.13) nih.gov

The statistical significance of this model was validated with an R² of 0.7884 and a Q² of 0.68663. nih.gov Such equations, once developed for a specific series of this compound derivatives, would be instrumental in predicting their biological activity.

Table 1: Statistical Parameters of a Predictive QSAR Model for Antifungal Indole Derivatives

| Parameter | Value | Description |

|---|---|---|

| R | 0.8879 | Correlation coefficient, indicating a strong linear relationship. |

| R² | 0.7884 | Coefficient of determination, showing that ~79% of the variance in activity is explained by the model. |

| Q² | 0.68663 | Cross-validated R², indicating good predictive ability of the model. |

| MSE | 0.1897 | Mean Squared Error, a measure of the average squared difference between the estimated values and the actual value. |

| RMSE | 0.2848 | Root Mean Square Error, the standard deviation of the residuals (prediction errors). |

Data sourced from a QSAR study on indole derivatives with antifungal activity against Candida albicans. nih.gov

Design of Novel this compound Analogs

The insights gained from predictive models, coupled with techniques like molecular docking and fragment-based design, fuel the rational design of novel analogs of this compound. The goal is to optimize the parent structure to achieve enhanced potency, selectivity, and favorable pharmacokinetic properties for a specific biological target.

As Kinase Inhibitors:

Kinases are a major class of drug targets, particularly in oncology. The indazole scaffold is a privileged structure in kinase inhibitor design. For instance, a fragment-based screening approach led to the identification of 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. nih.gov Systematic optimization of the initial hits resulted in compounds with significantly improved enzyme inhibition.

In a similar vein, a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives were designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. hanyang.ac.kr Molecular docking studies revealed that the indazole moiety could act as a hinge-binder in the ATP-binding pocket of the kinase. hanyang.ac.kr This rational design approach led to the discovery of a compound with an IC50 value of 41.6 nM against FLT3. hanyang.ac.kr

Fragment-led de novo design has also been employed to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov This strategy began with the computational identification of 6-phenylindole as a fragment predicted to bind to FGFR1. Subsequent optimization, guided by docking models, led to a library of indazole-containing fragments with inhibitory activities in the micromolar to low nanomolar range against FGFR1-3. nih.gov

As Monoamine Oxidase (MAO) Inhibitors:

Indazole- and indole-5-carboxamides have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases. nih.gov A systematic structure-activity relationship (SAR) study led to the discovery of highly potent and selective inhibitors. Computational docking studies provided insights into the binding interactions of these inhibitors within the enzyme's active site, explaining their high potency despite their relatively small molecular size. nih.gov

Table 2: Biological Activity of Designed Indazole Analogs

| Compound Class | Target | Key Designed Analog | Activity (IC50) |

|---|---|---|---|

| 1H-indazole-3-carboxamides | PAK1 | Compound 30l | 9.8 nM |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamides | FLT3 | Compound 8r | 41.6 nM |

| Indazole- and indole-5-carboxamides | MAO-B | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM |

| Indazole- and indole-5-carboxamides | MAO-B | N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM |

Data compiled from studies on the design of novel indazole-based inhibitors. nih.govhanyang.ac.krnih.gov

Applications of Ethyl 1h Indazole 5 Carboxylate in Medicinal Chemistry and Biological Sciences

Development of Novel Therapeutic Agents

The versatile structure of Ethyl 1H-indazole-5-carboxylate allows for chemical modifications at multiple positions, leading to the creation of a vast library of derivatives with tailored pharmacological properties. dntb.gov.ua Researchers utilize this compound as a foundational element in the synthesis of new molecules designed to modulate specific biological pathways involved in disease. nih.gov This has led to the successful development of several FDA-approved drugs and numerous candidates in clinical trials for both anti-cancer and anti-inflammatory applications. nih.govresearchgate.netmdpi.com

Anti-Cancer Agents and Mechanisms of Action

The indazole scaffold is a prominent feature in many anti-cancer drugs, valued for its ability to form the basis of compounds that target key pathways in cancer progression. nih.govresearchgate.net Derivatives of this compound are instrumental in developing agents that can inhibit tumor growth, halt cell proliferation, and induce programmed cell death (apoptosis). researchgate.netnih.gov

A primary mechanism through which indazole-based compounds exert their anti-cancer effects is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes that regulate cellular processes like growth, proliferation, and survival; their dysregulation is a common driver of cancer. nih.gov The indazole core is a key pharmacophore in numerous kinase inhibitors, including several approved for clinical use such as Axitinib, Pazopanib, and Entrectinib. nih.govnih.gov

Research has focused on designing indazole derivatives that target specific kinases overexpressed in various cancers. These include:

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis (the formation of new blood vessels that supply tumors), VEGFR is a major target for indazole derivatives. nih.gov

Aurora Kinases: These enzymes are critical for cell division, and their inhibition by indazole compounds is a promising strategy for halting cancer cell replication. researchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based inhibitors targeting FGFRs have been developed, with some showing potent activity. nih.gov For example, one derivative demonstrated an IC₅₀ value of 2.9 nM against FGFR1. nih.gov

Rho-associated coiled-coil kinases (ROCKs): These kinases are involved in cell proliferation and migration, making them another important target for indazole-based therapies. nih.gov

| Derivative Class / Compound | Target Kinase(s) | Key Findings / Potency (IC₅₀) |

| Indazole-pyrimidine derivatives | VEGFR-2 | A sulfonamide derivative showed an IC₅₀ of 34.5 nM, comparable to Pazopanib. nih.gov |

| 1H-indazole derivatives | FGFR1, FGFR-2, FGFR-3 | Compound 22 inhibited FGFR-2 with an IC₅₀ of 0.8 µM. nih.gov |

| 3-aminoindazole derivatives | ALK | Entrectinib (a derivative) showed an IC₅₀ value of 12 nM against ALK. nih.gov |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives | PDK1 | Lead compounds exhibited potent PDK1 activity with IC₅₀ values of 80 and 90 nM. nih.gov |

Beyond kinase inhibition, derivatives built from the this compound scaffold directly impact the machinery of cell growth and death. Studies have demonstrated that these compounds can effectively inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov

A key aspect of their anti-cancer activity is the induction of apoptosis, or programmed cell death. For instance, a synthesized indazole derivative, compound 2f, was shown to dose-dependently promote apoptosis in breast cancer cells. researchgate.netresearchgate.net This was achieved by modulating the levels of key regulatory proteins:

Upregulation of Pro-apoptotic proteins: Increased levels of cleaved caspase-3 and Bax. researchgate.netresearchgate.net

Downregulation of Anti-apoptotic proteins: Decreased levels of Bcl-2. researchgate.netresearchgate.net

Furthermore, some indazole derivatives can cause cell cycle arrest, preventing cancer cells from proceeding through the phases of division. nih.gov For example, certain polysubstituted indazoles were found to cause a block in the S phase or G2/M phase of the cell cycle, ultimately leading to cell death. nih.gov Other derivatives were found to induce apoptosis by affecting the p53/MDM2 pathway. mdpi.com

Anti-Inflammatory Compounds

The indazole core is also central to the development of anti-inflammatory agents. nih.govnih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a well-known example of a therapeutic agent based on this structure. dntb.gov.uamdpi.com Derivatives of this compound are explored for their ability to inhibit key enzymes and modulate pathways involved in the inflammatory response. nih.govnih.gov

A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. mdpi.com The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is involved in protecting the stomach lining, COX-2 is typically upregulated during inflammation, making it a preferred target for safer anti-inflammatory drugs. mdpi.com

Derivatives of indazole have been specifically designed and synthesized as selective COX-2 inhibitors. nih.gov In one study, a series of (aza)indazole derivatives were developed, leading to the identification of a compound with high affinity and selectivity for the COX-2 enzyme. nih.gov Computational and in vitro studies have confirmed the potential of 1H-indazole analogs as potent anti-inflammatory agents through their interaction with the COX-2 enzyme. nih.gov

| Derivative / Compound | Target Enzyme | Potency (IC₅₀) | Selectivity |

| (Aza)indazole derivative 16 | COX-2 | 0.409 µM | Excellent selectivity vs. COX-1 |

| 5-aminoindazole | COX-2 | 12.32 µM | N/A |

| 6-nitroindazole | COX-2 | 19.22 µM | N/A |

| Indazole | COX-2 | 23.42 µM | N/A |

The anti-inflammatory effects of indazole derivatives extend beyond COX inhibition to the modulation of broader inflammatory signaling cascades. researchgate.net These compounds can interfere with the production and signaling of pro-inflammatory cytokines, which are key messengers that drive the inflammatory response. nih.govresearchgate.net

Studies have shown that indazole and its derivatives can inhibit the production of cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α): A central regulator of inflammation. Indazole itself showed concentration-dependent inhibition of TNF-α, with an IC₅₀ value of 220.11 μM. nih.govresearchgate.net

Interleukin-1 beta (IL-1β): Another key pro-inflammatory cytokine. A derivative, 6-nitroindazole, was found to be a potent inhibitor of IL-1β with an IC₅₀ of 100.75 μM. nih.gov

The mechanisms for this modulation involve complex signaling networks within the cell. Key pathways implicated in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, are potential targets for indazole-based compounds. researchgate.netmdpi.com By interfering with these cascades, indazole derivatives can suppress the transcriptional activation of numerous genes involved in the inflammatory process. mdpi.com

Anti-Microbial and Anti-Fungal Activities

The indazole nucleus is a well-established pharmacophore in the design of agents to combat microbial and fungal infections. While this compound is primarily a precursor, its structural framework is integral to the efficacy of more complex derivatives.

Research has shown that derivatives synthesized from indazole scaffolds exhibit significant activity against various pathogens. For instance, a series of 3-phenyl-1H-indazole derivatives demonstrated notable broad-spectrum anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. rsc.org One particular derivative in this series, substituted with an N,N-diethylcarboxamide group, was found to be highly active against both miconazole-susceptible and resistant strains of C. glabrata. rsc.org This highlights the potential of the 3-phenyl-1H-indazole scaffold in developing new antifungal agents. rsc.org

Furthermore, the indazole core has been identified as a crucial element for inhibitors of DNA gyrase B, an essential bacterial enzyme, making it a target for antibacterial drug development. researchgate.net The synthesis of various indazole derivatives has been pursued to explore their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net These studies underscore the importance of the indazole structure, for which this compound is a key starting material, in the ongoing search for novel antimicrobial and antifungal therapies. rsc.orgresearchgate.netresearchgate.net

Table 1: Examples of Antimicrobial and Antifungal Indazole Derivatives

| Derivative Class | Target Organism/Enzyme | Reported Activity | Reference |

| 3-Phenyl-1H-indazole derivatives | Candida species | Broad anticandidal activity | rsc.org |

| 3-Phenyl-1H-indazole derivatives | DNA Gyrase B | Inhibition of essential bacterial enzyme | researchgate.net |

| General Indazole derivatives | Various bacteria and fungi | Antimicrobial and antifungal properties | google.comnih.gov |

Cardiovascular Disease Therapies

This compound is a foundational molecule for creating compounds aimed at treating cardiovascular diseases. Its derivatives have been explored for their potential as antiarrhythmic and antihypertensive agents, with a significant focus on the inhibition of Rho kinase. unimelb.edu.aunih.gov

The indazole scaffold is present in numerous compounds investigated for cardiovascular effects. unimelb.edu.aunih.gov The versatility of this heterocyclic system allows for the chemical modifications necessary to target mechanisms involved in cardiac rhythm and blood pressure regulation. While direct studies on this compound are limited, its role as a synthetic intermediate is crucial for developing novel antiarrhythmic and antihypertensive drugs. unimelb.edu.au

Rho kinase (ROCK) is a key enzyme in the regulation of smooth muscle contraction and is a validated target for the treatment of hypertension. researchgate.netsigmaaldrich.com A number of potent ROCK inhibitors are based on the indazole structure. The functionalization at the 5-position of the indazole ring, which can be derived from the ethyl carboxylate group of the parent compound, is often critical for potent and selective inhibition.

One notable example is the compound 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865) , which was identified as a highly selective and potent ROCK inhibitor. sigmaaldrich.com In preclinical studies, DW1865 demonstrated significant, dose-dependent reduction in blood pressure in spontaneously hypertensive rats. sigmaaldrich.com It also effectively blocked angiotensin II-induced cellular hypertrophy in heart cells. sigmaaldrich.com Another study focused on the development of N-substituted prolinamido indazoles, which also showed potent ROCK inhibitory activity and vasorelaxation effects. researchgate.net

Table 2: Indazole-Based Rho Kinase (ROCK) Inhibitors

| Compound/Class | Target | Key Findings | Reference |

| DW1865 | ROCK1 and ROCK2 | Potent and selective ATP-competitive inhibitor; demonstrated antihypertensive effects in vivo. | sigmaaldrich.com |

| N-Substituted Prolinamido Indazoles | ROCK I | Potent inhibitors with vasorelaxation properties. | researchgate.net |

| 5-Nitro-1H-indazole-3-carbonitrile (DL0805) | ROCK I | IC₅₀ value of 6.7 μM. | researchgate.net |

Central Nervous System (CNS) Activity

The indazole core is a privileged scaffold in the design of ligands for central nervous system targets. This compound serves as a valuable precursor for the synthesis of compounds with affinity for key CNS receptors, including serotonin (B10506) and cannabinoid receptors.

The serotonin 5-HT₆ receptor is a prime target for the development of drugs aimed at treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. google.comnih.gov The indazole scaffold has been utilized to create potent 5-HT₆ receptor ligands. google.com For example, a series of 6-substituted indole (B1671886) and indazole derivatives were synthesized and found to have a high degree of selective 5-HT₆ receptor activity. google.com The structural modifications, often involving the functional group at the 5-position of the indazole ring, are key to achieving the desired affinity and selectivity for this receptor. nih.gov

The cannabinoid receptor 1 (CB1), predominantly found in the CNS, is the primary target of cannabinoids and plays a role in various physiological processes. sigmaaldrich.com The indazole-3-carboxamide structure is a hallmark of many potent synthetic cannabinoid receptor agonists (SCRAs). researchgate.net this compound can be a crucial starting material for the synthesis of these compounds. The transformation of the carboxylate group into an amide is a common synthetic step.

Research has shown that indazole-based SCRAs generally exhibit equal or greater potency compared to their indole analogues. researchgate.net For example, AB-PINACA and AB-FUBINACA are well-known indazole-based CB1 agonists. nih.gov Studies on halogenated indazole SCRAs have further explored the structure-activity relationships, noting that substitutions at the 5-position of the indazole core can significantly influence potency at the CB1 receptor. researchgate.netnih.gov

Table 3: Indazole-Based CNS-Active Compounds

| Compound Class/Example | Target Receptor | Relevance/Finding | Reference |

| 6-Substituted Indazole Derivatives | 5-HT₆ Receptor | High degree of selective receptor activity. | google.com |

| Indazole-3-carboxamide Derivatives (e.g., AB-PINACA) | Cannabinoid Receptor 1 (CB1) | Potent synthetic cannabinoid receptor agonists. | researchgate.netnih.gov |

| Halogenated Indazole SCRAs | Cannabinoid Receptor 1 (CB1) | Substitution at the 5-position influences potency. | researchgate.netnih.gov |

Diabetes and Metabolic Disorder Research

There is a notable absence of specific research on the direct role of this compound in diabetes and metabolic disorder research.

Acetyl-CoA Carboxylase Inhibition

No specific studies were found that investigate the inhibitory activity of this compound against Acetyl-CoA Carboxylase (ACC). While ACC is a recognized target in the research of metabolic disorders, the connection to this specific indazole ester has not been established in available scientific literature.

Anti-obesity and Anti-hyperglycemic Effects

Similarly, there is a lack of direct evidence from preclinical or clinical studies on the anti-obesity and anti-hyperglycemic effects of this compound. Research on other indazole derivatives has suggested potential in these areas, but specific findings for this compound are not documented.

Other Pharmacological Applications

While the indazole scaffold is known for a wide range of pharmacological activities, specific data for this compound in the following applications is not available.

Antipyretic and Analgesic Agents

The potential of this compound as an antipyretic or analgesic agent has not been specifically reported in scientific literature. Broader studies on indazole derivatives have indicated analgesic and anti-inflammatory properties, but these findings have not been specifically attributed to the ethyl ester derivative .

Anthelmintic and Diuretic Activity

There is no available research data to support the use of this compound for anthelmintic or diuretic purposes.

Ocular Hypotensive Agents

While some indazole derivatives have been investigated for their potential to lower intraocular pressure, there are no specific studies indicating that this compound has been evaluated as an ocular hypotensive agent.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Modifications to the indazole core, as well as the nature and position of various substituents, can profoundly influence their efficacy and selectivity towards specific biological targets.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of this compound derivatives. These studies systematically alter different parts of the molecule to identify key structural features responsible for its biological effects.

For instance, in the pursuit of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion, research has shown that the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov The 1H-indazole motif itself has been identified as a novel key pharmacophore for potent IDO1 inhibition, with effective interactions between the indazole ring and the ferrous ion of the heme group within the enzyme's active site. nih.gov

In the development of inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway often dysregulated in cancer, a series of 1H-indazole amide derivatives have been synthesized and evaluated. nih.gov Optimized compounds from this series demonstrated potent inhibition of ERK1/2 enzyme activity and the growth of cancer cell lines. nih.gov

Furthermore, novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed as histone deacetylase (HDAC) inhibitors. researchgate.net The biological evaluation of these compounds revealed that their cytotoxicity and HDAC inhibition were comparable to the reference compound SAHA, with IC50 values in the micromolar range. researchgate.net The study highlighted that these synthetic compounds exhibited more potent inhibitory activity against HDAC6 compared to other HDAC isoforms. researchgate.net

The following table summarizes the impact of substituent modifications on the biological efficacy of various indazole derivatives:

| Target | Scaffold/Derivative Class | Key Substituent Modifications | Observed Effect on Biological Activity | IC₅₀ Values |

| IDO1 | 1H-Indazole Derivatives | Substituents at 4- and 6-positions. | Crucial for inhibitory activity. | Not specified |

| ERK1/2 | 1H-Indazole Amide Derivatives | Optimization of amide substituents. | Potent inhibition of enzyme activity and cell growth. | 9.3 ± 3.2 to 25.8 ± 2.3 nM (enzymatic); 0.9 ± 0.1 to 6.1 ± 1.1 µM (cellular) nih.gov |

| HDACs | (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides | N-hydroxypropenamide side chain on the indazole ring. | Potent and selective inhibition of HDAC6. | 0.126 to 3.750 µM researchgate.net |

| EGFR | 1H-Indazole Derivatives | Specific substitutions on the indazole core. | Strong potencies against EGFR T790M and EGFR kinases. | 5.3 nM (EGFR T790M) and 8.3 nM (EGFR) nih.gov |

| FGFRs | 1H-Indazole-based Derivatives | Fragment-led de novo design. | Inhibition of FGFR1-3. | 0.8–90 μM nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems are inherently chiral. nih.gov The interaction between a drug molecule and its biological target, such as an enzyme or receptor, is highly dependent on the specific spatial orientation of the drug's functional groups. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. nih.gov

While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For instance, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure compounds are often necessary to develop safer and more effective drugs. nih.gov

An example highlighting the importance of stereochemistry in a related class of compounds is the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348). This specific stereoisomer was found to be a potent agonist of the human 5-HT2C receptor with high selectivity over 5-HT2A receptors, demonstrating that the biological activity is highly dependent on the specific stereochemical configuration. researchgate.net

The consideration of stereochemistry should be an integral part of the drug discovery process for this compound derivatives, from virtual screening and computational design to preclinical and clinical development, to ensure the selection of the most potent and safest therapeutic candidates. nih.gov

Mechanism of Action Investigations

Understanding the mechanism of action of this compound derivatives is crucial for their rational development as therapeutic agents. Research in this area focuses on identifying their molecular targets and elucidating the downstream cellular pathways they modulate.

A primary mechanism through which indazole derivatives exert their biological effects is through the inhibition of specific enzymes. benchchem.com These compounds have been shown to target a variety of enzymes involved in different pathological processes.

As previously mentioned, derivatives of 1H-indazole have been identified as potent inhibitors of several key enzymes:

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole scaffold is a key pharmacophore for inhibiting this enzyme, which plays a role in tumor-mediated immunosuppression. nih.gov

Histone Deacetylases (HDACs): Novel N-hydroxypropenamides bearing an indazole moiety have been shown to be potent HDAC inhibitors, with some selectivity for the HDAC6 isoform. researchgate.net

Extracellular signal-regulated kinase 1/2 (ERK1/2): A series of 1H-indazole amide derivatives have been developed as potent inhibitors of these kinases, which are central to cell proliferation and survival pathways. nih.govnih.gov

Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led de novo design, 1H-indazole-based derivatives have been discovered to inhibit FGFR kinases, which are involved in angiogenesis and tumor growth. nih.gov

The following table presents a summary of enzyme inhibition by various indazole derivatives:

| Enzyme Target | Inhibitor Class | IC₅₀ Value |

| IDO1 | 1H-Indazole Derivatives | Not specified |

| HDACs | (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides | 0.126 to 3.750 µM researchgate.net |

| ERK1/2 | 1H-Indazole Amide Derivatives | 9.3 ± 3.2 to 25.8 ± 2.3 nM nih.gov |

| EGFR T790M | 1H-Indazole Derivatives | 5.3 nM nih.gov |

| FGFR1-3 | 1H-Indazole-based Derivatives | 0.8–90 μM nih.gov |

In addition to enzyme inhibition, derivatives of this compound can also exert their effects by modulating the activity of specific receptors.

One notable example is the agonistic activity of an indazole derivative on the 5-HT2C receptor. The (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) was found to be a potent agonist of the human 5-HT2C receptor with an EC50 value of 1.0 nM. researchgate.net This demonstrates the potential of indazole-based compounds to act as selective receptor modulators.

Furthermore, as mentioned in the enzyme inhibition section, derivatives of 1H-indazole have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. nih.gov This indicates that these compounds can directly bind to and inhibit the signaling activity of these receptors.

| Receptor Target | Derivative | Effect | EC₅₀/IC₅₀ Value |

| 5-HT2C Receptor | (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | Agonist | 1.0 nM researchgate.net |

| FGFR1-3 | 1H-Indazole-based Derivatives | Inhibition | 0.8–90 μM nih.gov |

The interaction of this compound derivatives with their molecular targets ultimately leads to the modulation of various cellular signaling pathways. This can result in a range of cellular effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells.

For example, the inhibition of ERK1/2 by 1H-indazole amide derivatives directly impacts the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. nih.govnih.gov By blocking this pathway, these compounds can effectively inhibit the growth of cancer cells that are dependent on this signaling cascade. nih.gov

Furthermore, indazole derivatives have been shown to modulate inflammatory pathways. They can inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies with mitogen-stimulated peripheral blood mononuclear cells (PBMCs), certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated significant inhibition of TNF-α and IL-6 secretion. mdpi.com

The following table summarizes the effects of indazole derivatives on cellular pathways and cytokine production:

| Cellular Pathway/Process | Derivative Class | Effect | Observed Inhibition |

| MAPK/ERK Signaling | 1H-Indazole Amide Derivatives | Inhibition of ERK signaling in HT29 cells. | Not specified |

| Inflammatory Cytokine Production | Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Inhibition of TNF-α secretion. | ~66–81% (Compound 2f) mdpi.com |

| Inflammatory Cytokine Production | Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Inhibition of TNF-α, IL-6, and IL-10 secretion. | ~92–99% (Compound 2b at high dose) mdpi.com |

Preclinical Development Considerations for this compound Analogs

The journey of a drug candidate from the laboratory to clinical trials is a meticulous process involving comprehensive preclinical studies. For analogs of this compound, this phase is crucial for establishing a solid foundation of their therapeutic potential and safety.

In Vitro and In Vivo Biological Evaluation

The initial screening of this compound analogs involves a series of in vitro and in vivo evaluations to determine their biological activity and efficacy.

In Vitro Studies:

In vitro assays are fundamental in the early stages of drug discovery to assess the antiproliferative and cytotoxic effects of new chemical entities. Analogs of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents.

For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells, using the MTT assay. nih.gov One particular compound, 6o , demonstrated a significant inhibitory effect on the K562 cell line with an IC₅₀ value of 5.15 µM and showed good selectivity towards normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.gov

Further investigations into the mechanisms of action revealed that these compounds can induce apoptosis and affect the cell cycle. For example, compound 2f , another indazole derivative, was found to inhibit cell proliferation and colony formation in the 4T1 breast cancer cell line. rsc.orgnih.govresearchgate.net It promoted apoptosis in a dose-dependent manner, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgnih.govresearchgate.net

The table below summarizes the in vitro activity of selected indazole derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Key Findings | Reference |

| 6o | K562 | 5.15 | Promising inhibitory effect, good selectivity | nih.gov |

| 2f | Various | 0.23–1.15 | Potent growth inhibitory activity | rsc.orgnih.govresearchgate.net |

| 6e | CCRF-CEM | 0.901 | Nanomolar GI₅₀ values | rsc.org |

| 6f | Various | 1.55–7.4 | One-digit micromolar activity | rsc.org |

In Vivo Studies:

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a living organism. These studies often involve tumor xenograft models in mice.

Compound 2f , for example, was shown to suppress the growth of a 4T1 tumor model in mice without causing obvious side effects. rsc.orgnih.govresearchgate.net Similarly, another study reported that compound 104 exhibited significant antitumor activity in FGFR-driven NCI-H1581 xenografts, along with good pharmacokinetic profiles. nih.gov

The anti-inflammatory properties of indazole derivatives have also been evaluated in vivo. In a study using a carrageenan-induced paw edema model in rats, indazole and its derivatives showed significant, dose-dependent, and time-dependent inhibition of inflammation. nih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Studies

The ADMET properties of a drug candidate are critical for its success. These properties determine the bioavailability, distribution, and clearance of the compound in the body, as well as its potential toxicity. researchgate.net

Computational tools are increasingly used in the early stages of drug discovery to predict the ADMET properties of new compounds. researchgate.netnih.gov For instance, in silico studies on 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were conducted to predict their ADMET profiles. researchgate.net

Experimental ADMET studies are also crucial. The metabolic stability of indazole derivatives is an important consideration, as some compounds may be susceptible to phase I and II metabolism. pharmablock.com For example, replacing a metabolically liable phenol (B47542) group with an indazole can improve the pharmacokinetic profile of a compound. pharmablock.com

The table below provides a summary of ADMET considerations for indazole derivatives:

| ADMET Parameter | Key Considerations |

| Absorption | Oral bioavailability is influenced by factors such as solubility and permeability. |

| Distribution | Binding to plasma proteins and distribution to target tissues are important. |

| Metabolism | Susceptibility to cytochrome P450 enzymes and other metabolic pathways. |

| Excretion | The route and rate of elimination from the body. |

| Toxicity | Potential for off-target effects and cellular toxicity. |

Prodrug Strategies and Drug Delivery Considerations

Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of a drug. nih.govnih.gov This approach involves chemically modifying a drug to create an inactive or less active form that is converted to the active drug in the body. nih.govresearchgate.net

For compounds with poor water solubility, a common issue in drug development, prodrugs can be designed to enhance their solubility. nih.gov For example, introducing polar functional groups like phosphate (B84403) esters or amino acid esters can significantly increase the water solubility of a drug.

In the context of indazole derivatives, prodrug strategies could be used to:

Enhance solubility: Improve the aqueous solubility of lipophilic compounds.

Improve bioavailability: Increase the absorption and systemic exposure of the drug.

Targeted delivery: Design prodrugs that are activated at the site of action, such as a tumor, to reduce systemic toxicity.

Macromolecular prodrugs, which use polymers as carriers, are another promising approach for targeted drug delivery. nih.gov These systems can improve drug solubility, stability, and pharmacokinetic profiles. nih.gov

The preclinical development of this compound analogs is a multifaceted process that requires a thorough evaluation of their biological activity, ADMET properties, and potential for innovative drug delivery strategies. The indazole scaffold continues to be a valuable template for the design of new therapeutic agents, and ongoing research in this area holds promise for the development of new treatments for cancer and other diseases.

Applications in Materials Science and Agrochemicals

Utilization in Novel Materials Development

The unique structural features of Ethyl 1H-indazole-5-carboxylate are being harnessed to create new materials with specific and enhanced properties. Its ability to act as a building block in the synthesis of coordination polymers and other advanced materials is a key area of current research.

The indazole scaffold is being investigated for its potential to be integrated into polymer backbones, with the aim of developing materials with improved thermal stability, mechanical strength, and specific functionalities. While direct research on polymers synthesized from this compound is emerging, the broader class of indazole-containing polymers is a subject of active study. The synthesis of polymers based on benzimidazole, a structurally related heterocycle, has shown promise in applications such as polymer solar cells. researchgate.net The incorporation of such heterocyclic units can influence the electronic and physical properties of the resulting polymers, suggesting a potential avenue for the use of this compound in creating materials for electronic and coating applications. nih.gov

The photophysical properties of indazole derivatives are being explored for their use in optoelectronic devices and sensors. For instance, cationic merocyanine (B1260669) dyes incorporating an indazole scaffold have been studied for their potential in fluorescent cell imaging, specifically for mitochondria. researchgate.net Although this application is in the biomedical field, the principles of designing fluorescent molecules based on the indazole structure could be translated to the development of sensors for various analytes. The unique electronic structure of the indazole ring makes it a candidate for inclusion in materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications, though specific research directly utilizing this compound in this area is still in early stages. bldpharm.com

Agrochemical Formulations and Crop Protection

In the agricultural sector, this compound and its derivatives are being investigated for their potential to contribute to more effective and sustainable crop protection solutions. The focus is on both improving existing agrochemical formulations and discovering new active ingredients.

The indazole scaffold is a known "pharmacophore" in medicinal chemistry and is now being increasingly investigated for its potential in agrochemicals. researchgate.net Research has shown that certain indazole derivatives can exhibit herbicidal or plant growth inhibitory effects. For example, a series of 3-aryl-1H-indazoles were found to inhibit the root and shoot growth of wheat and sorghum, particularly at higher concentrations. researchgate.net This suggests the potential for developing new herbicides based on the indazole structure. Furthermore, novel insecticides have been synthesized from related pyrazole-carboxylic acids, indicating that the broader class of N-heterocyclic carboxylic acid esters, including this compound, represents a promising starting point for the discovery of new pest control agents. researchgate.net The development of sulfonamide-based compounds containing an indazole moiety also points to the diverse biological activities of this chemical class, which could be harnessed for agricultural applications. mdpi.com

Analytical and Characterization Methodologies for Ethyl 1h Indazole 5 Carboxylate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the chemical structure of Ethyl 1H-indazole-5-carboxylate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm the presence of key functional groups and map the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Experiments are typically conducted on 400 or 500 MHz spectrometers. googleapis.comgoogle.com

¹H NMR Spectroscopy: This technique provides information about the number and environment of protons in the molecule. For this compound, the expected proton signals are based on its distinct chemical environments: the indazole ring, the N-H proton, and the ethyl ester group. The aromatic protons will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The ethyl group will show a typical quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn will appear as a triplet. The N-H proton of the indazole ring is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: This technique identifies the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the various aromatic carbons of the indazole ring. The chemical shifts are influenced by the electronic environment of each carbon atom.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Ethyl -CH₃ | ~1.4 | Triplet |

| Ethyl -CH₂ | ~4.4 | Quartet |

| Aromatic CH | 7.5 - 8.5 | Multiple signals (doublets, singlets) corresponding to H-3, H-4, H-6, and H-7 |

| Indazole N-H | >10.0 | Broad singlet |

| ¹³C NMR | ||

| Ethyl -CH₃ | ~14 | |

| Ethyl -CH₂ | ~61 | |

| Aromatic C | 110 - 140 | Multiple signals for the carbons of the indazole ring |

| Carbonyl C=O | ~166 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation patterns. A common technique employed for this type of molecule is Electrospray Ionization (ESI), which typically generates a protonated molecular ion. google.comunibo.it

Given the molecular formula C₁₀H₁₀N₂O₂, the exact molecular weight is 190.20 g/mol . sigmaaldrich.com In mass spectrometry, the compound would be expected to show a prominent molecular ion peak.

Expected Mass Spectrometry Data:

Molecular Ion Peak ([M+H]⁺): m/z ≈ 191.2

Key Fragmentation: Analysis of the fragmentation pattern can help confirm the structure. Likely fragments would correspond to the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire carbethoxy group (-CO₂Et, 73 Da).

The table below outlines the expected primary ions in the mass spectrum.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 191.2 | Protonated molecular ion |

| [M-C₂H₅O]⁺ | 145.1 | Loss of the ethoxy radical |

| [M-C₂H₅OH]⁺ | 144.1 | Loss of ethanol (B145695) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. google.com For this compound, the key absorptions would correspond to the N-H bond of the indazole, the C=O bond of the ester, the C-H bonds of the aromatic ring and ethyl group, and the C-O bond of the ester.

The following table details the characteristic IR absorption bands expected for the compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3100 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1735 - 1700 | Strong |

| C=C (Aromatic) | Stretch | 1620 - 1450 | Medium to Weak |

| C-O (Ester) | Stretch | 1300 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system in this compound is a chromophore, meaning it absorbs light in the UV-Vis range. The absorption is primarily due to π → π* electronic transitions within the conjugated aromatic system. While specific absorption maxima (λmax) depend on the solvent, the compound is expected to exhibit strong absorbance in the ultraviolet region, typically between 200 and 400 nm.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Commercial suppliers often guarantee a purity of ≥ 99% as determined by HPLC. The technique is frequently coupled with mass spectrometry (LC/MS) for definitive peak identification. googleapis.com

A typical analysis would involve a reverse-phase HPLC system. The compound is passed through a column (e.g., C18) with a nonpolar stationary phase, and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) is used to elute the compound. The retention time of the compound is a characteristic property under specific conditions, and the area of the peak in the chromatogram is proportional to its concentration, allowing for accurate purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For nitrogen-containing heterocyclic compounds like this compound, GC is an essential tool for assessing purity and quantifying the compound in various matrices. nih.govbloomtechz.com While specific, detailed GC methods for this compound are not extensively published in readily available literature, established methods for related nitrogenous heterocycles and indazole derivatives provide a strong framework for its analysis. nih.govnih.gov

GC analysis of indazole derivatives often employs a high-resolution capillary column, such as a DB-624 or similar, which is suitable for separating polar compounds. scirp.org The system is typically equipped with a Flame Ionization Detector (FID) for general-purpose analysis or a more specific Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity towards nitrogen-containing compounds. nih.govnih.gov For unequivocal identification, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the method of choice, as it provides both retention time data and mass fragmentation patterns for structural elucidation. nih.gov

The operational parameters are critical for achieving good separation. A typical analysis would involve dissolving the sample in a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), followed by injection into the GC. scirp.orgnih.gov The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

Table 1: Illustrative GC Parameters for Analysis of Volatile Organic Compounds

This table presents a general set of conditions that could be adapted for the analysis of this compound, based on methods for other volatile organic compounds. scirp.org

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness |

| Carrier Gas | Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Injector | Split/Splitless, with a headspace sampler or direct injection |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp 40°C (hold 5 min), ramp to 80°C at 2°C/min, then to 225°C at 30°C/min (hold 10 min) |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temp. | 280 °C |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. ijcrt.orgwjpls.org It is a preliminary analytical method often performed before more complex techniques like HPLC. nih.gov

In the context of this compound research, TLC is typically performed on plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. nih.govresearchgate.net The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, like indazoles, under a UV lamp at 254 nm, where they appear as dark spots against a green fluorescent background. adrona.lv

A small spot of the dissolved sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture, the mobile phase. libretexts.org The mobile phase ascends the plate via capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. wjpls.org The separation is quantified by the Retardation factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. ijcrt.org

The choice of mobile phase is crucial for achieving effective separation. For indazole and related heterocyclic compounds, various solvent systems have been reported. These are typically mixtures of polar and non-polar solvents, and the polarity can be adjusted to optimize the separation.

Table 2: Example TLC Mobile Phase Systems for Heterocyclic Compounds

This table shows examples of mobile phases used for the separation of related heterocyclic compounds, which could serve as a starting point for developing a method for this compound.

| Mobile Phase Composition (by volume) | Compound Class | Source |

| Benzene (B151609) : Acetone (7:3) | Benzimidazole | ijcrt.org |

| Ethyl acetate : n-heptane : methanol : diethylamine (B46881) (3:4.5:1:0.2) | Bifonazole (imidazole derivative) | nih.gov |

| Chloroform : Ethyl acetate (7:3) | Soursop leaf extract | researchgate.net |

| Ethyl acetate : Toluene : Methanol : Triethylamine : Formic acid (3:1:7:0.3:0.1) | Ternary antifungal mixture | nih.gov |

After development, the plate is dried, and the spots are visualized, typically under UV light. nih.gov This allows for a qualitative assessment of the reaction's completion or the compound's purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state. rsc.orgmdpi.com

While the specific crystal structure of this compound is not publicly documented, the methodology for analyzing related indazole and heterocyclic carboxylate derivatives is well-established. mdpi.commdpi.comnih.gov The first and often most challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound. researchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated, and from this, the atomic positions are determined. mdpi.com

The analysis yields precise data on the crystal system, space group, and unit cell dimensions. mdpi.com For example, a study on Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a related heterocyclic carboxylate, revealed its molecular structure and various intermolecular interactions through this method. mdpi.com Similarly, analyses of other indazole derivatives have provided insights into their solid-state packing, which can involve hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.net

Table 3: Example Crystallographic Data for a Heterocyclic Compound

The following table presents representative crystallographic data for Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, illustrating the type of information obtained from an X-ray diffraction study. mdpi.com

| Parameter | Value |

| Compound | Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

| Molecular Formula | C₁₁H₁₀N₄O₃ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 23.7940(11) |

| b (Å) | 5.3470(3) |

| c (Å) | 8.9367(5) |

| β (°) ** | 96.216(4) |

| Volume (ų) | 1130.30(10) |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.447 |

This structural information is invaluable for confirming the molecular structure synthesized and for understanding the supramolecular chemistry that governs the material's properties.

Future Directions and Emerging Research Trends

Expanding the Synthetic Repertoire of Ethyl 1H-indazole-5-carboxylate

The utility of this compound as a building block is directly linked to the diversity of chemical transformations it can undergo. Future research will focus on developing more efficient, selective, and sustainable synthetic methods to create a wider array of derivatives. Key areas of exploration include:

Regioselective Reactions: The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, often leading to a mixture of regioisomers. Future synthetic strategies will aim to achieve higher regioselectivity, controlling which nitrogen is functionalized. This can be accomplished by refining reaction conditions, such as temperature control and the choice of base and solvent, as well as by employing advanced protecting group strategies.

Late-Stage Functionalization: A significant trend in synthetic chemistry is the development of methods to introduce functional groups at a late stage in a synthetic sequence. This approach is highly valuable as it allows for the rapid generation of a library of analogues from a common advanced intermediate. For this compound, this could involve novel C-H activation or fluorination techniques to modify the benzene (B151609) ring portion of the molecule. sfu.ca

Novel Cyclization Methods: While established methods exist for creating the indazole core, researchers are continuously seeking more efficient cyclization strategies. This includes the use of new catalysts and reaction conditions to improve yields and reduce the number of synthetic steps required.

A summary of synthetic parameters for indazole derivatives is presented below.

| Parameter | Condition/Reagent | Purpose | Typical Yield | Reference |

| Alkylation | NaH in DMF at 0°C | Produces N1 and N2 regioisomers | Not specified | |

| Purification | Column chromatography (petroleum ether/ethyl acetate) | Separation of regioisomers | Not specified | |

| Hydrolysis | LiOH in THF/H₂O/MeOH | Conversion of ester to carboxylic acid | >85% | |

| N-alkylation | Potassium hexamethyldisilazide, 18-crown-6 (B118740) in THF | Addition of substituents to the indazole nitrogen | Not specified | google.com |

| Esterification | Thionyl chloride in ethanol (B145695) (microwave) | Conversion of carboxylic acid to ethyl ester | Not specified | unibo.it |

Advanced Drug Discovery Strategies Leveraging this compound

This compound serves as a crucial starting material for compounds targeting a range of diseases. lookchem.com Its derivatives have demonstrated potential as anti-cancer and anti-inflammatory agents. lookchem.com Advanced drug discovery strategies are moving beyond traditional screening to more targeted and mechanism-based approaches.

Target-Specific Inhibitors: The indazole scaffold is a privileged structure for designing enzyme inhibitors. For instance, derivatives are being investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme implicated in metabolic diseases like type 2 diabetes and obesity. googleapis.com Other research has shown that indazole derivatives can act as antagonists for the Myeloid Differentiation Protein 2/Toll-like Receptor 4 (MD2/TLR4) complex, which is relevant for treating acute lung injury. nih.gov Future work will likely focus on designing highly potent and selective inhibitors for other clinically relevant enzymes, such as kinases (e.g., ERK inhibitors) and lactate (B86563) dehydrogenase. unibo.itepo.org

Targeting Protein-Protein Interactions: Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. The structural versatility of the indazole core makes it an attractive scaffold for designing molecules that can modulate such interactions.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments like the indazole core are screened for weak binding to a biological target. Promising hits are then elaborated and optimized to create high-affinity ligands. The this compound scaffold is well-suited for this approach, allowing for systematic chemical modification to improve binding and pharmacological properties.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how indazole-based research is conducted. mdpi.comnih.gov These computational tools can analyze vast datasets to accelerate discovery and optimization processes. mdpi.com

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel, virtual indazole derivatives. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired therapeutic profiles. mdpi.com By providing the model with the desired characteristics of a drug (e.g., high affinity for a specific target, low toxicity), it can propose novel indazole-based compounds that a human chemist might not have conceived.

Synthetic Route Prediction: AI-powered tools are being developed to plan optimal synthetic routes to target molecules. nih.gov These programs can analyze the vast body of chemical literature to suggest reaction pathways, reagents, and conditions, streamlining the synthesis of complex indazole derivatives. digitellinc.com This data-driven approach can help overcome synthetic challenges and identify more efficient and robust chemical transformations. nih.gov

| AI/ML Application | Description | Potential Impact on Indazole Research | Reference |

| Predictive Chemistry | Uses ML models to predict reaction outcomes and properties of new molecules. | Faster identification of promising indazole derivatives with desired biological activity and lower toxicity. | nih.govnih.gov |

| Synthetic Planning | Employs algorithms to design efficient synthesis routes for target compounds. | Optimization of the synthesis of complex indazole-based drugs, potentially reducing costs and time. | nih.govdigitellinc.com |

| Drug Repurposing | Identifies potential new uses for existing drugs by analyzing complex biological data. | Could uncover new therapeutic applications for known indazole-containing compounds. | mdpi.com |

| Target Identification | Analyzes multi-omics data to find novel biological targets for diseases. | Helps identify new diseases or pathways where indazole derivatives could be effective. | mdpi.com |

Exploration of New Applications in Diverse Scientific Fields

While medicinal chemistry remains the primary application area, the unique properties of the indazole scaffold suggest potential uses in other scientific domains.

Materials Science: The rigid, aromatic structure of the indazole ring system is conducive to creating ordered molecular assemblies. This has led to the exploration of indazole derivatives, including those related to this compound, in the development of new materials with specific electronic or optical properties, such as optoelectronic materials or chemical sensors. lookchem.com Future research may focus on synthesizing indazole-containing polymers or metal-organic frameworks (MOFs) for applications in electronics, photonics, or gas storage.

Chemical Biology: Indazole-based molecules can be developed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups to the indazole scaffold, researchers can create tools to visualize and perturb specific cellular pathways, providing valuable insights into disease mechanisms.

Medical Imaging: The indazole core can serve as a targeting moiety for diagnostic agents. By linking the indazole structure to a metal chelator, it's possible to create compounds for use as contrast agents in magnetic resonance imaging (MRI) or as radiopharmaceuticals for positron emission tomography (PET) imaging. sfu.cagoogle.com For example, indazole-containing compounds have been investigated as targeting agents for receptors that are upregulated during angiogenesis, which is relevant for both cancer diagnosis and therapy. google.com

Q & A

Q. What are the optimal synthetic routes for Ethyl 1H-indazole-5-carboxylate, and how can regioselectivity challenges be addressed?

The synthesis of indazole carboxylates typically involves multi-step alkylation and hydrolysis reactions. For example, a related compound (mthis compound) was synthesized via alkylation at 0°C using NaH as a base and DMF as a solvent, yielding two regioisomers (N1- and N2-alkylated products) . To optimize regioselectivity:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Purification : Column chromatography with gradients like petroleum ether/ethyl acetate (10:1 to 4:1) effectively separates isomers .

- Hydrolysis : LiOH in THF/H2O/MeOH (1:1:1) at 20–25°C achieves >85% yield for carboxylate formation .

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

Key methods include:

- HPLC : Used to confirm purity (e.g., ≥98% purity checks in ) .

- NMR : Assigns regiochemistry (e.g., distinguishing N1 vs. N2 substitution via proton shifts in the indazole ring) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution:

- Data collection : High-resolution detectors and twinned-data compatibility improve accuracy .

- Hydrogen bonding analysis : SHELXPRO identifies intermolecular interactions, critical for understanding packing motifs .

- Validation : Tools like APEX2 and SAINT (referenced in ) cross-verify crystallographic models .